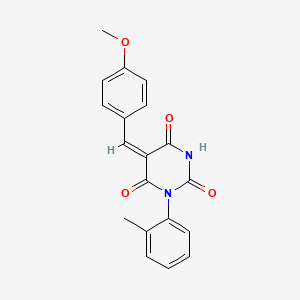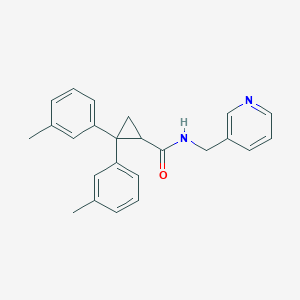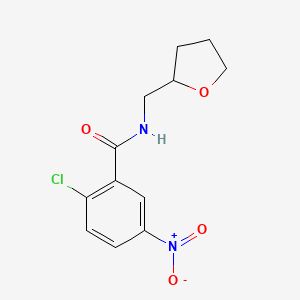
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MBMP, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific research fields. This compound has a unique chemical structure that makes it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been shown to inhibit the growth of viruses and bacteria. Additionally, it has been investigated for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. Additionally, it has been shown to exhibit a wide range of biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of focus could be on elucidating its mechanism of action, which could lead to the development of more effective therapies. Additionally, it could be investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, its neuroprotective effects could be further explored for the development of treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-methoxybenzaldehyde and 2-methylbenzaldehyde with barbituric acid in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-5-3-4-6-16(12)21-18(23)15(17(22)20-19(21)24)11-13-7-9-14(25-2)10-8-13/h3-11H,1-2H3,(H,20,22,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXKUPYWXHVWAW-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)
![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)